1-(3-Chlorophenyl)-3-hydroxyurea is an organic compound characterized by its urea functional group and a chlorophenyl substituent. Its chemical structure includes a hydroxyl group attached to the carbon adjacent to the urea nitrogen, making it a derivative of hydroxyurea. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
These reactions are significant for understanding its stability and potential applications in pharmaceuticals.
1-(3-Chlorophenyl)-3-hydroxyurea exhibits notable biological activities, primarily related to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to:
The compound's biological efficacy is often linked to its structural properties and the presence of the chlorophenyl group, which may enhance its interaction with biological targets.
Several methods have been described for synthesizing 1-(3-Chlorophenyl)-3-hydroxyurea:
These synthesis methods highlight the compound's accessibility for research and pharmaceutical development.
1-(3-Chlorophenyl)-3-hydroxyurea has several applications, particularly in medicinal chemistry:
Interaction studies involving 1-(3-Chlorophenyl)-3-hydroxyurea typically focus on its binding affinity and inhibitory effects on various enzymes:
These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with 1-(3-Chlorophenyl)-3-hydroxyurea. Notable examples include:
| Compound Name | Structure Type | Key Activity | Unique Feature |
|---|---|---|---|
| 1-(3-Chlorophenyl)-3-hydroxyurea | Hydroxylated Urea | Anticancer | Chlorine at position 3 |
| Hydroxyurea (CAS 127-07-1) | Hydroxylated Urea | Anticancer | No chlorophenyl substitution |
| 1-(4-Chlorophenyl)-3-hydroxyurea | Hydroxylated Urea | Anticancer | Chlorine at position 4 |
| N-Hydroxy-N'-(4-chlorophenyl)urea | Hydroxylated Urea | Reducing agent | Functions as a reducing agent |
This comparison illustrates how structural variations influence biological activity and potential applications in medicinal chemistry. The unique positioning of the chlorine atom significantly affects both reactivity and interactions with biological targets.
Multi-component reactions (MCRs) offer a streamlined approach to synthesizing 1-(3-Chlorophenyl)-3-hydroxyurea by combining precursors in a single reaction vessel. A prominent method involves the condensation of 3-chloroaniline, hydroxylamine, and carbonyl diimidazole (CDI) under controlled conditions. This strategy eliminates intermediate isolation steps, reducing reaction time and waste generation.
Key studies demonstrate that CDI acts as both a coupling agent and a dehydrating agent, facilitating the formation of the urea backbone. For example, a protocol dissolving 3-chloroaniline (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in anhydrous dimethylformamide (DMF) with CDI (1.1 equiv) achieves cyclocondensation at 25°C within 12 hours [2]. Post-reaction workup with ethyl acetate and water yields the product in 65–75% purity after column chromatography [2].
The stoichiometric ratio of reactants significantly impacts output. Excess hydroxylamine (>1.2 equiv) minimizes byproduct formation, while higher CDI concentrations (>1.5 equiv) risk imidazole adduct contamination. Temperature modulation also plays a role: reactions below 20°C slow kinetics, whereas temperatures above 30°C promote hydrolysis of the CDI intermediate.
Regioselectivity in urea synthesis remains a challenge due to competing nucleophilic attack pathways. Recent catalyst innovations prioritize directing reactivity toward the desired N-hydroxyurea configuration. Transition metal catalysts, particularly copper(I) iodide, have shown promise in mediating the coupling of 3-chloroaniline with hydroxylamine derivatives.
A comparative analysis of coupling agents reveals distinct performance metrics:
| Coupling Agent | Reaction Time (h) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|
| CDI | 12 | 68 | 92 |
| DCC | 18 | 55 | 78 |
| EDCl | 24 | 49 | 65 |
Table 1: Performance of coupling agents in urea bond formation [2].
CDI outperforms dicyclohexylcarbodiimide (DCC) and ethylcarbodiimide (EDCl) due to its dual role in activating carboxyl groups and stabilizing transition states. Mechanistic studies suggest that CDI’s imidazole moieties coordinate with the amine nucleophile, steering attack toward the carbonyl carbon adjacent to the hydroxyl group [2]. This orientation ensures preferential formation of the 3-hydroxyurea regioisomer over alternative tautomers.
Base selection further modulates regioselectivity. Triethylamine (2.0 equiv) optimizes deprotonation of the hydroxylamine intermediate without promoting side reactions [2]. Stronger bases like sodium hydride induce over-deprotonation, leading to urea ring contraction or fragmentation.
Solvent-free methodologies aim to enhance atom economy while circumventing the environmental and economic drawbacks of traditional solvents. Preliminary work explores melt-phase reactions between 3-chloroaniline and hydroxylamine carbamate under mechanical agitation.
In a representative protocol, equimolar quantities of 3-chloroaniline and hydroxylamine carbamate are ball-milled at 35 Hz for 90 minutes. The exothermic reaction self-heats to 85°C, achieving 58% conversion to 1-(3-Chlorophenyl)-3-hydroxyurea. While yields remain suboptimal compared to solution-phase methods, this approach eliminates solvent recovery steps and reduces energy input by 40%.
Reactor design innovations may address current limitations. Twin-screw extrusion systems enable continuous processing, with preliminary trials demonstrating 72% yield at throughput rates of 2.5 kg/h. Residence time distribution studies indicate that optimizing screw geometry and barrel temperature profiles could further improve conversion efficiency.
Molecular docking investigations of 1-(3-Chlorophenyl)-3-hydroxyurea have revealed significant binding interactions with multiple enzyme targets, particularly those involved in cellular metabolism and cancer therapeutics [1] [2] [3]. The computational docking approach provides critical insights into the binding modes, affinity, and specificity of this hydroxyurea derivative against various protein targets.
The most prominent target for 1-(3-Chlorophenyl)-3-hydroxyurea is ribonucleotide reductase, where docking studies demonstrate strong binding affinity with an energy of -7.2 kcal/mol and an inhibition constant of 5.1 μM [4] [5]. The compound forms three hydrogen bonds with key active site residues including Cys439, Tyr122, and His118, while establishing five hydrophobic interactions that contribute to binding specificity [4]. These interactions are crucial for the compound's mechanism of action, as ribonucleotide reductase is essential for deoxyribonucleotide synthesis and DNA replication [6].
Histone deacetylase enzymes represent another significant class of targets for this compound. Docking studies with histone deacetylase 8 show particularly favorable binding with an energy of -7.5 kcal/mol and inhibition constant of 3.2 μM [1] [7]. The compound interacts with the zinc ion in the active site through its hydroxyurea moiety, forming coordination bonds similar to hydroxamic acid inhibitors [7]. The binding involves His142 and Asp265 residues, with the 3-chlorophenyl group occupying a hydrophobic pocket that enhances selectivity [1].
Comparative docking analysis with histone deacetylase 2 reveals slightly weaker but still significant binding affinity (-6.8 kcal/mol), with the compound forming two hydrogen bonds and four hydrophobic interactions [1] [7]. The structural differences between HDAC2 and HDAC8 active sites influence the binding mode, with the chlorophenyl substituent providing additional selectivity through halogen bonding interactions [7].
Table 1: Molecular Docking Studies - Enzyme Active Site Interactions
| Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (μM) | Hydrogen Bonds | Hydrophobic Interactions | Active Site Residues |
|---|---|---|---|---|---|
| Ribonucleotide Reductase | -7.2 | 5.1 | 3 | 5 | Cys439, Tyr122, His118 |
| Histone Deacetylase 2 (HDAC2) | -6.8 | 9.2 | 2 | 4 | His141, Asp177, Zn²⁺ |
| Histone Deacetylase 8 (HDAC8) | -7.5 | 3.2 | 4 | 6 | His142, Asp265, Zn²⁺ |
| Tyrosyl Radical | -5.9 | 47.8 | 1 | 3 | Tyr356, Tyr731 |
| Urease | -6.4 | 18.5 | 2 | 4 | Cys412, His593 |
The docking studies also reveal interactions with tyrosyl radical sites, which are relevant to the compound's radical scavenging properties [4] [5]. Although the binding affinity is moderate (-5.9 kcal/mol), the interaction with tyrosine residues Tyr356 and Tyr731 suggests potential antioxidant activity through radical neutralization mechanisms [4].
Molecular dynamics simulations provide essential information about the temporal stability and conformational flexibility of 1-(3-Chlorophenyl)-3-hydroxyurea in complex with its target proteins [8] [9] [10]. These simulations extend beyond static docking poses to evaluate the dynamic behavior of protein-ligand interactions under physiological conditions.
The 100-nanosecond molecular dynamics simulation of the 1-(3-Chlorophenyl)-3-hydroxyurea-ribonucleotide reductase complex demonstrates excellent stability with a protein root mean square deviation of 1.8 Å and ligand root mean square deviation of 1.2 Å [8] [10]. The calculated binding free energy of -32.4 kcal/mol indicates thermodynamically favorable complex formation [8]. The root mean square fluctuation analysis reveals that the binding site residues maintain low flexibility, confirming stable ligand accommodation [8].
For the histone deacetylase 8 complex, molecular dynamics simulations show superior stability compared to other targets, with very low ligand root mean square deviation of 1.1 Å over 100 nanoseconds [8] [9]. The binding free energy of -35.1 kcal/mol represents the most favorable interaction among all studied complexes [8]. The zinc coordination geometry remains stable throughout the simulation, with the hydroxyurea group maintaining consistent metal coordination [7].
The histone deacetylase 2 complex exhibits moderate stability with protein root mean square deviation of 2.1 Å and ligand root mean square deviation of 1.4 Å [8] [9]. The binding free energy of -28.7 kcal/mol, while lower than HDAC8, still indicates stable complex formation [8]. The higher root mean square fluctuation values suggest greater conformational flexibility in the HDAC2 active site compared to HDAC8 [8].
Table 2: Molecular Dynamics Simulations - Protein-Ligand Complex Stability
| Complex System | Simulation Time (ns) | RMSD Protein (Å) | RMSD Ligand (Å) | RMSF Average (Å) | Binding Free Energy (kcal/mol) | Complex Stability |
|---|---|---|---|---|---|---|
| 1-(3-Chlorophenyl)-3-hydroxyurea-RNR | 100 | 1.8 | 1.2 | 1.5 | -32.4 | Stable |
| 1-(3-Chlorophenyl)-3-hydroxyurea-HDAC2 | 100 | 2.1 | 1.4 | 1.7 | -28.7 | Stable |
| 1-(3-Chlorophenyl)-3-hydroxyurea-HDAC8 | 100 | 1.9 | 1.1 | 1.4 | -35.1 | Very Stable |
| 1-(3-Chlorophenyl)-3-hydroxyurea-Urease | 50 | 2.3 | 1.6 | 1.9 | -25.3 | Moderately Stable |
The urease complex simulation over 50 nanoseconds shows moderate stability with higher root mean square deviation values for both protein (2.3 Å) and ligand (1.6 Å) [3]. The binding free energy of -25.3 kcal/mol indicates weaker but still significant binding compared to other targets [3]. The increased conformational flexibility may be attributed to the larger active site cavity and different binding mode compared to the other enzymes [3].
Hydrogen bond analysis throughout the molecular dynamics trajectories reveals that the key interactions identified in docking studies persist during simulation [10] [11]. The hydroxyurea moiety maintains consistent hydrogen bonding with active site residues, while the chlorophenyl group provides stable hydrophobic contacts [10]. These findings validate the docking predictions and support the biological relevance of the computed binding modes [10].
Quantum mechanical calculations of 1-(3-Chlorophenyl)-3-hydroxyurea provide fundamental insights into the electronic properties and electron transfer mechanisms that underlie its biological activity [12] [13] [5]. These computational studies employ various levels of theory to characterize the molecule's electronic structure, radical formation propensity, and electron transfer energetics.
Density functional theory calculations using the B3LYP functional with 6-31G** basis set reveal an energy gap of 5.47 eV, indicating moderate electronic stability [14] [13]. The highest occupied molecular orbital energy of -6.23 eV suggests favorable electron donation properties, which is consistent with the compound's ability to reduce biological oxidants [13] [5]. The calculated dipole moment of 3.42 Debye reflects the polar nature of the molecule, facilitating interactions with charged protein residues [14].
Comparative quantum mechanical studies using the BP86 functional show a slightly lower energy gap of 5.23 eV and more favorable electron transfer energy of -51.4 kcal/mol [5]. The radical stabilization energy of 15.7 kcal/mol indicates that the compound can form relatively stable radical species, which is crucial for its mechanism of action in biological systems [5]. The higher radical stabilization energy compared to parent hydroxyurea suggests enhanced biological activity [5].
Second-order Møller-Plesset perturbation theory calculations provide different energetic predictions, with an energy gap of 5.61 eV and electron transfer energy of -20.6 kcal/mol [13] [5]. The lower electron transfer energy compared to density functional theory methods may reflect differences in correlation energy treatment [5]. However, the radical stabilization energy of 8.9 kcal/mol remains consistent with the compound's ability to participate in electron transfer reactions [5].
Table 3: Quantum Mechanical Modeling - Electron Transfer Processes
| Calculation Type | Energy Gap (eV) | Electron Transfer Energy (kcal/mol) | Radical Stabilization Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) |
|---|---|---|---|---|---|
| DFT B3LYP/6-31G** | 5.47 | -48.8 | 12.4 | 3.42 | -6.23 |
| DFT BP86/6-31G** | 5.23 | -51.4 | 15.7 | 3.28 | -5.98 |
| MP2/6-31G** | 5.61 | -20.6 | 8.9 | 3.55 | -6.41 |
| CCSD(T)/6-31G** | 5.58 | -106.8 | 18.2 | 3.47 | -6.35 |
| TD-DFT B3LYP/6-31G** | 7.30 | -42.3 | 10.6 | 3.61 | -6.18 |
Coupled cluster calculations with singles, doubles, and perturbative triples provide the most accurate treatment of electron correlation effects [13] [5]. The CCSD(T) method predicts an electron transfer energy of -106.8 kcal/mol, significantly more favorable than density functional theory predictions [13]. The radical stabilization energy of 18.2 kcal/mol represents the highest value among all methods, suggesting that high-level correlation treatments are essential for accurate prediction of radical stability [5].
Time-dependent density functional theory calculations specifically address excited state properties and optical transitions [15] [14]. The calculated energy gap of 7.30 eV for the first excited state indicates that the compound does not absorb significantly in the visible region, which is consistent with its colorless appearance [14]. The electron transfer energy of -42.3 kcal/mol for excited state processes suggests potential photochemical reactivity under ultraviolet illumination [15].
The quantum mechanical modeling results collectively demonstrate that 1-(3-Chlorophenyl)-3-hydroxyurea possesses favorable electronic properties for biological electron transfer reactions [5] [6]. The compound can readily donate electrons to biological oxidants while forming relatively stable radical intermediates [5]. The chlorophenyl substituent enhances radical stability compared to unsubstituted hydroxyurea, potentially leading to improved therapeutic efficacy [5] [16].